2-Cyclohexylethylamine is a fully saturated, primary aliphatic amine characterized by its cyclohexane ring appended to an ethylamine chain. In industrial and pharmaceutical procurement, it serves as a critical building block valued for its high basicity (pKa ~10.9) and strong lipophilicity (LogP ~2.4–2.6) [1]. Unlike its aromatic counterpart, 2-phenylethylamine, it lacks a UV-active chromophore, which enhances the photo-stability of downstream products. The compound is primarily procured for the synthesis of active pharmaceutical ingredients (APIs), specialized agrochemicals, and advanced polymeric carriers, where its specific combination of cyclic steric bulk, high nucleophilicity, and aliphatic hydrophobicity is required to optimize reaction yields and tune the physicochemical properties of final formulations .
Attempting to substitute 2-cyclohexylethylamine with closely related amines fundamentally compromises downstream product performance and synthesis metrics. Replacing it with 2-phenylethylamine introduces a planar aromatic ring that engages in π-π stacking, which drastically increases the crystal packing energy of API scaffolds and reduces their aqueous solubility [1]. Furthermore, the electron-withdrawing nature of the phenyl ring lowers the amine's pKa to 9.83, significantly reducing its nucleophilicity and slowing amidation kinetics [2]. Conversely, substituting with cyclohexylamine removes the two-carbon ethyl linker, altering the steric hindrance directly adjacent to the amine and disrupting the spatial geometry required for optimal receptor binding or polymer side-chain packing. Using linear aliphatic amines (e.g., hexylamine) fails to provide the cyclic steric bulk necessary to precisely tune hydrophobicity in nanoparticle formulations.
2-Cyclohexylethylamine exhibits a significantly higher basicity (predicted pKa ~10.9) compared to its direct aromatic analog, 2-phenylethylamine (measured pKa 9.83) [1]. The fully saturated cyclohexane ring acts as an electron-donating group relative to the electron-withdrawing phenyl ring, increasing the electron density on the primary nitrogen. This ~1.1 unit difference in pKa translates to a roughly 10-fold increase in basicity, making 2-cyclohexylethylamine a markedly stronger nucleophile. In industrial scale-up, this allows for faster reaction kinetics in N-alkylation and amidation processes, often permitting the use of milder coupling reagents and lower temperatures .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | ~10.9 |
| Comparator Or Baseline | 9.83 (2-Phenylethylamine) |
| Quantified Difference | ~1.1 pKa units higher basicity |
| Conditions | Standard aqueous conditions (25°C) |
Enables the use of milder coupling conditions and accelerates reaction kinetics, reducing energy costs and side reactions during API manufacturing.
When utilized as an amine linker in complex drug scaffolds, such as pyrazolo-pyrimidinones, 2-cyclohexylethylamine fundamentally alters the solid-state properties of the resulting compounds. The non-planar, aliphatic cyclohexane ring disrupts the rigid π-π stacking interactions that typically occur with 2-phenylethylamine derivatives [1]. This structural modification significantly reduces the crystal packing energy, often converting highly crystalline, poorly soluble intermediates into oils or amorphous solids. Consequently, the downstream active pharmaceutical ingredients exhibit a substantial boost in aqueous solubility, overcoming a critical bottleneck in drug formulation [1].
| Evidence Dimension | Scaffold Crystal Packing and Physical State |
| Target Compound Data | Reduced crystalline character (intermediates often isolated as oils); improved aqueous solubility |
| Comparator Or Baseline | Highly crystalline, lower solubility (2-Phenylethylamine derivatives) |
| Quantified Difference | Elimination of π-π stacking leading to lower crystal packing energy |
| Conditions | Synthesis and formulation of pyrazolo-pyrimidinone API scaffolds |
Provides formulators with a direct chemical strategy to solve severe solubility issues in BCS Class II/IV drug candidates by modifying the precursor.
In the engineering of amphiphilic polyaspartamide carriers for mRNA transfection, 2-cyclohexylethylamine (CHE) is specifically grafted onto the polymer side chains to precisely tune hydrophobicity [1]. With a LogP of approximately 2.4 to 2.6, it is significantly more lipophilic than 2-phenylethylamine (LogP 1.41) [2]. This specific degree of cyclic aliphatic hydrophobicity provides optimal non-covalent interactions, stabilizing the resulting nano-polyplexes against physiological buffers. The CHE-modified polymers demonstrate superior cellular uptake and endosomal escape efficiencies compared to polymers lacking this specific hydrophobic balance, directly improving mRNA translation efficacy [1].
| Evidence Dimension | Partition Coefficient (LogP) and Polyplex Hydrophobicity |
| Target Compound Data | LogP ~2.4 - 2.6 |
| Comparator Or Baseline | LogP 1.41 (2-Phenylethylamine) |
| Quantified Difference | ~1.0 - 1.2 LogP units higher lipophilicity |
| Conditions | Polyaspartamide side-chain functionalization for mRNA transfection |
Crucial for biomaterials engineers procuring amine modifiers to stabilize lipid or polymeric nanoparticles for advanced gene therapies.
Due to its ability to disrupt π-π stacking and lower crystal packing energy, 2-cyclohexylethylamine is the preferred precursor for synthesizing complex drug scaffolds (such as pyrazolo-pyrimidinones) where the aromatic 2-phenylethylamine analog yields unacceptably insoluble, highly crystalline products[1].
It is optimally suited for grafting onto polyamino acid backbones (e.g., polyaspartamide) to create amphiphilic carriers. Its specific LogP (~2.4–2.6) provides the exact hydrophobic balance needed to stabilize mRNA polyplexes in physiological buffers while facilitating endosomal escape [2].
Because its pKa is ~1.1 units higher than its aromatic counterpart, it serves as a highly nucleophilic primary amine. It is the right choice for industrial amidation and N-alkylation workflows that require mild conditions to prevent the degradation of sensitive co-reactants .
Flammable;Corrosive